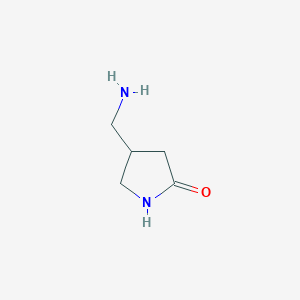

4-(Aminomethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBWVRKVAEOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599599 | |

| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676627-00-2 | |

| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(Aminomethyl)pyrrolidin-2-one: Chemical Properties, Structure, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(Aminomethyl)pyrrolidin-2-one, a heterocyclic compound belonging to the pyrrolidinone class. The pyrrolidinone ring is a five-membered lactam structure that serves as a versatile scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] This guide details the core chemical properties, structural features, and relevant experimental methodologies associated with this compound, positioning it as a molecule of interest for further investigation and drug discovery.

Chemical Structure and Stereochemistry

This compound is characterized by a central pyrrolidin-2-one ring with an aminomethyl substituent at the fourth carbon position. The formal intramolecular condensation of the amino and carboxy groups of gamma-aminobutyric acid (GABA) results in the parent pyrrolidin-2-one lactam.[4]

The key structural features include:

-

Pyrrolidin-2-one Core : A five-membered saturated ring containing a nitrogen atom and a ketone group at position 2 (a γ-lactam).

-

Aminomethyl Group : A -CH₂NH₂ group attached to the carbon at position 4.

-

Chirality : The carbon atom at position 4 is a stereocenter, meaning the compound can exist as two distinct enantiomers: (R)-4-(aminomethyl)pyrrolidin-2-one and (S)-4-(aminomethyl)pyrrolidin-2-one.[5] This stereochemistry is critical in drug development, as different enantiomers can exhibit significantly different biological activities and toxicities.[2] The non-planar, puckered conformation of the pyrrolidine ring further contributes to the molecule's three-dimensional structure.[2][6]

Physicochemical Properties

The quantitative chemical properties of this compound and its common hydrochloride salt are summarized below. These data are essential for experimental design, formulation, and analytical characterization.

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | This compound | This compound hydrochloride |

| CAS Number | 676627-00-2[7] | 1400764-39-7[8] |

| Molecular Formula | C₅H₁₀N₂O[7] | C₅H₁₀N₂O·HCl[8] |

| Molecular Weight | 114.15 g/mol [7] | 150.61 g/mol [8] |

| Appearance | Oil[7] | Solid |

| Purity | 95.0%[7] | 97%[8] |

| InChI Key | TXFBWVRKVAEOPA-UHFFFAOYSA-N[7] | - |

Synthesis and Experimental Protocols

Caption: Generalized workflow for the synthesis of pyrrolidin-2-one scaffolds.

Experimental Protocol 1: Conceptual Synthesis via Lactamization

This protocol describes a generalized approach for forming the pyrrolidin-2-one ring from a suitable precursor, a common strategy in heterocyclic chemistry.[9]

-

Precursor Selection : Begin with a γ-amino acid with a protected amine on the side chain, or a corresponding lactone like erythruronolactone.[9]

-

Reaction Setup : Dissolve the chosen precursor in an appropriate high-boiling point solvent.

-

Cyclization/Lactamization : In the case of a γ-amino acid, induce intramolecular cyclization through heating, often with a catalyst, to form the lactam ring. For a lactone precursor, react with an amine source (e.g., ammonia or a protected amine equivalent) to replace the ring oxygen with nitrogen.[9]

-

Purification : After the reaction is complete (monitored by TLC or LC-MS), cool the mixture. The product is then purified using standard laboratory techniques such as column chromatography on silica gel to isolate the desired pyrrolidin-2-one derivative.

-

Deprotection & Modification : If necessary, remove any protecting groups from the side chain and perform further chemical modifications to yield the final this compound product.

Experimental Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure cell viability. This method is widely used for screening cytotoxic activity in cancer cell lines.[3]

Caption: Step-by-step workflow of the MTT assay for evaluating compound cytotoxicity.

-

Cell Seeding : Plate a suspension of a chosen cancer cell line (e.g., B16) into a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment : Prepare serial dilutions of this compound in the cell culture medium. Add these solutions to the wells and incubate for an exposure period of 48 to 72 hours. Include untreated cells as a negative control.

-

MTT Addition : After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

-

Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Biological Activity and Drug Discovery Potential

The pyrrolidin-2-one nucleus is a privileged scaffold in drug discovery.[2] Derivatives have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents.[3][10][11] For instance, related pyrrolo[2,3-d]pyridazin-7(6H)-one compounds have shown significant antiproliferative activity against various human tumor cell lines and antiviral activity against human cytomegalovirus.[11]

The presence of a primary amine in this compound provides a key functional handle for further chemical modification, allowing for the creation of diverse compound libraries to explore structure-activity relationships (SAR).[3]

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4R)-4-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 51606333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antiproliferative, and antiviral activity of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Pyrrolidinone-Based Nootropics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidinone-based nootropics, often referred to as "racetams," represent a class of synthetic compounds that have garnered significant interest for their potential to enhance cognitive function. Since the discovery of the archetypal racetam, piracetam, in the 1960s, a plethora of derivatives, including aniracetam, oxiracetam, and pramiracetam, have been synthesized and investigated. While their clinical efficacy remains a subject of ongoing research and debate, their unique pharmacological profiles have provided valuable insights into the molecular underpinnings of learning and memory. This technical guide provides an in-depth exploration of the core mechanisms of action of these fascinating compounds, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Core Mechanisms of Action

The cognitive-enhancing effects of pyrrolidinone-based nootropics are not attributed to a single, universal mechanism. Instead, these compounds exert their influence through a multifaceted approach, primarily targeting key aspects of neurotransmission, synaptic plasticity, and neuronal metabolism.

Modulation of Glutamatergic Neurotransmission

A primary and extensively studied mechanism of action for several racetams is their positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and play a critical role in synaptic plasticity.

Aniracetam, in particular, has been shown to enhance AMPA receptor-mediated responses. It is believed to bind to an allosteric site on the AMPA receptor complex, thereby slowing the receptor's desensitization and deactivation kinetics. This prolonged channel opening leads to an influx of Na+ and Ca2+ ions, resulting in enhanced excitatory postsynaptic potentials. This potentiation of AMPA receptor function is thought to be a key contributor to the cognitive-enhancing effects of aniracetam.[1][2][3] Piracetam and oxiracetam have also been reported to positively modulate AMPA receptors, although the evidence suggests they are less potent in this regard compared to aniracetam.[2] Piracetam has been shown to interact with the L-glutamate receptor with a half-maximal inhibitory concentration (IC50) of approximately 1 mmol/l, suggesting a relatively low affinity.[4]

Quantitative Data on Glutamatergic Modulation

| Compound | Receptor/Target | Effect | Quantitative Value | Reference |

| Aniracetam | AMPA Receptor | Positive Allosteric Modulator | EC50 ≤ 0.1 µM (for attenuation of kynurenate antagonism of NMDA-evoked [3H]NA release) | [5] |

| Piracetam | L-Glutamate Receptor | Interaction | IC50 ≈ 1 mmol/l | [4] |

| Piracetam, Aniracetam, Oxiracetam | AMPA Receptor | Increased [3H]AMPA Binding | Increased maximal density of binding sites | [2] |

Enhancement of Cholinergic Neurotransmission

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is fundamentally involved in learning, memory, and attention. Several pyrrolidinone-based nootropics have been demonstrated to influence cholinergic function through various mechanisms.

Pramiracetam is notable for its ability to significantly increase high-affinity choline uptake (HACU) in the hippocampus.[6][7] HACU is the rate-limiting step in the synthesis of acetylcholine, and by enhancing this process, pramiracetam is thought to increase the availability of ACh for neurotransmission. Oxiracetam and piracetam have also been shown to increase ACh utilization in the hippocampus and cerebral cortex.[8] Furthermore, studies using in vivo microdialysis have demonstrated that oxiracetam and aniracetam can increase the release of acetylcholine in the hippocampus of rats.[9]

Quantitative Data on Cholinergic Modulation

| Compound | Mechanism | Effect | Quantitative Value | Reference |

| Pramiracetam | High-Affinity Choline Uptake (HACU) | Increased HACU in rat hippocampal synaptosomes | Effective at 44 and 88 mg/kg IP | [6] |

| Oxiracetam | High-Affinity Choline Uptake (HACU) | 31% increase in HACU in rat hippocampus (repeated administration) | 100 mg/kg IP | [8] |

| Oxiracetam | Acetylcholine Utilization | Increased ACh utilization in rat cortex and hippocampus | Effective at 100 and 300 mg/kg IP | [8] |

| Piracetam | Acetylcholine Utilization | Increased ACh utilization in rat hippocampus | Effective at 300 mg/kg IP | [8] |

| Oxiracetam | Acetylcholine Release | Increased ACh release in rat hippocampus | - | [9] |

| Aniracetam | Acetylcholine Release | Increased ACh release in rat hippocampus | - | [9] |

Improvement of Mitochondrial Function

Mitochondria are the primary energy producers in neurons, and their proper function is essential for maintaining cognitive processes. Mitochondrial dysfunction is implicated in age-related cognitive decline and neurodegenerative diseases. Piracetam has been shown to improve mitochondrial function, particularly under conditions of oxidative stress.

Studies have demonstrated that piracetam can enhance mitochondrial membrane potential and increase ATP production in neuronal cell lines and in dissociated brain cells from aged mice.[10] This effect is thought to be related to piracetam's ability to improve the fluidity of the inner mitochondrial membrane, which may enhance the efficiency of the electron transport chain.

Quantitative Data on Mitochondrial Function

| Compound | Parameter | Effect | Concentration/Dose | Reference |

| Piracetam | Mitochondrial Membrane Potential | Improved potential after oxidative stress | 100-1000 µM (in vitro) | [10] |

| Piracetam | ATP Production | Increased ATP levels after oxidative stress | 100-1000 µM (in vitro) | [10] |

| Piracetam | Mitochondrial Function in vivo | Improved function in dissociated brain cells of aged mice | 100-500 mg/kg daily | [10] |

Experimental Protocols

High-Affinity Choline Uptake (HACU) Assay

This protocol describes a method to measure the effect of a test compound (e.g., pramiracetam) on the rate of high-affinity choline uptake into synaptosomes.

Materials:

-

Synaptosome preparation from rat hippocampus

-

Krebs-Ringer buffer (pH 7.4)

-

[³H]-Choline chloride

-

Test compound (e.g., pramiracetam)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Prepare synaptosomes from the hippocampus of rats according to standard protocols.

-

Pre-incubate the synaptosomal suspension with the test compound or vehicle at 37°C for a specified time.

-

Initiate the uptake reaction by adding [³H]-choline chloride to the synaptosomal suspension.

-

Allow the uptake to proceed for a short period (e.g., 4 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on the filters using a liquid scintillation counter.

-

Calculate the rate of HACU and compare the values between the test compound-treated and vehicle-treated groups.

In Vivo Microdialysis for Acetylcholine Release

This protocol outlines the procedure for measuring extracellular acetylcholine levels in the hippocampus of freely moving rats following the administration of a test compound (e.g., oxiracetam).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound (e.g., oxiracetam)

Procedure:

-

Surgically implant a microdialysis guide cannula into the hippocampus of an anesthetized rat using a stereotaxic apparatus.

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After a baseline collection period, administer the test compound or vehicle to the animal.

-

Continue collecting dialysate samples to monitor changes in acetylcholine levels.

-

Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage change from the baseline acetylcholine levels.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured neuronal cells treated with a test compound (e.g., piracetam).

Materials:

-

Cultured neuronal cells (e.g., PC12 or SH-SY5Y)

-

JC-1 dye

-

Cell culture medium

-

Fluorescence microscope or plate reader

-

Test compound (e.g., piracetam)

-

Agent to induce mitochondrial depolarization (e.g., CCCP) as a positive control

Procedure:

-

Plate the neuronal cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Treat the cells with the test compound or vehicle for the desired duration.

-

Induce mitochondrial stress if required by the experimental design (e.g., with an oxidative agent).

-

Load the cells with JC-1 dye by incubating them in a medium containing JC-1 for 15-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity of both the green (monomeric JC-1, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) forms of the dye using a fluorescence microscope or plate reader.

-

Calculate the ratio of red to green fluorescence to determine the relative mitochondrial membrane potential.

-

Compare the ratios between the test compound-treated, vehicle-treated, and positive control groups.

Signaling Pathways and Visualizations

AMPA Receptor Signaling Pathway

Pyrrolidinone-based nootropics that act as positive allosteric modulators of AMPA receptors can initiate a cascade of downstream signaling events that are crucial for synaptic plasticity.

Caption: AMPA Receptor Signaling Cascade Modulated by Pyrrolidinone Nootropics.

Cholinergic Signaling Pathway

By increasing the availability of acetylcholine, pyrrolidinone nootropics can enhance cholinergic signaling, which is critical for cognitive processes.

Caption: Cholinergic Signaling Pathway Enhanced by Pramiracetam.

Experimental Workflow for In Vivo Microdialysis

Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion

The mechanisms of action of pyrrolidinone-based nootropics are complex and multifaceted, involving the modulation of key neurotransmitter systems, enhancement of synaptic plasticity, and improvement of neuronal bioenergetics. While a complete understanding of their intricate interactions within the brain is still evolving, the evidence strongly suggests that their cognitive-enhancing effects arise from a synergistic combination of these actions. For researchers and drug development professionals, a deeper understanding of these mechanisms is paramount for the rational design of novel and more effective cognitive enhancers. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide provide a foundational framework for future investigations into this promising class of compounds. Further research focusing on receptor binding kinetics, downstream signaling cascades, and the interplay between different mechanisms will be crucial in fully elucidating the therapeutic potential of pyrrolidinone-based nootropics.

References

- 1. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered lactam, stands as a privileged scaffold in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its inherent structural and chemical properties, including polarity, hydrogen bonding capability, and conformational flexibility, make it a versatile building block in drug design. This guide provides a comprehensive overview of the pyrrolidinone core, detailing its synthesis, biological activities, and mechanisms of action across various therapeutic areas.

I. Synthesis of the Pyrrolidinone Scaffold

The synthesis of pyrrolidinone derivatives is a well-established field in organic chemistry, with numerous methods available to construct and functionalize this heterocyclic core. Key synthetic strategies include the cyclization of γ-amino acids and their derivatives, multicomponent reactions, and the modification of existing pyrrolidinone rings.

A notable example is the industrial synthesis of N-vinyl-2-pyrrolidone (NVP) , a key monomer for the production of polyvinylpyrrolidone (PVP). The common industrial method involves the vinylation of 2-pyrrolidone with acetylene in a base-catalyzed reaction. An alternative, non-acetylenic route involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP), which is synthesized from γ-butyrolactone and ethanolamine.[1][2]

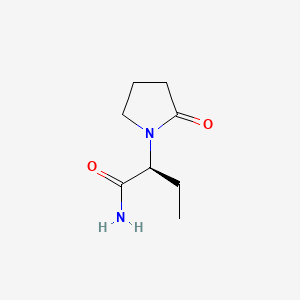

The synthesis of pharmaceutically active pyrrolidinones often involves stereoselective methods to obtain the desired enantiomer. For instance, the antiepileptic drug Levetiracetam is synthesized via multiple routes, including asymmetric synthesis from chiral precursors or racemic synthesis followed by chiral resolution.[3] One common industrial process starts from (S)-2-aminobutyric acid.[4]

II. Biological Activities and Therapeutic Applications

Pyrrolidinone-containing compounds exhibit a broad spectrum of biological activities, leading to their use in treating a diverse range of diseases.

Central Nervous System Disorders

The pyrrolidinone scaffold is a hallmark of the "racetam" class of nootropic drugs, known for their cognitive-enhancing effects. The prototypical racetam, Piracetam , is a derivative of 2-pyrrolidinone.[5]

Levetiracetam , another prominent CNS agent, is a widely used antiepileptic drug.[3] Its primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[6][7]

Metabolic Diseases

Linagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is used for the treatment of type 2 diabetes.[8] By inhibiting DPP-4, linagliptin increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.[9]

Cancer

Numerous pyrrolidinone derivatives have been investigated for their anticancer properties. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10] The antiproliferative activity of these compounds is often evaluated using in vitro cytotoxicity assays, such as the MTT assay.

Infectious Diseases

The pyrrolidinone scaffold is also found in compounds with antiviral and antibacterial activities. For example, certain pyrrolidine derivatives have been explored as inhibitors of the main protease of viruses like coronaviruses.

III. Quantitative Data on Pyrrolidinone Derivatives

The following tables summarize the biological activity of selected pyrrolidinone derivatives, providing key quantitative data for comparison.

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

| Compound | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Spiropyrrolidine-thiazolo-oxindole 43a | HepG2 | Cytotoxicity | 0.85 ± 0.20 | [11] |

| Spiropyrrolidine-thiazolo-oxindole 43b | HepG2 | Cytotoxicity | 0.80 ± 0.10 | [11] |

| Thiosemicarbazone pyrrolidine–copper(II) complex 37a | SW480 | Cytotoxicity | 0.99 ± 0.09 | [11] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | IGR39 | Cytotoxicity | 2.50 ± 0.46 | [12] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | PPC-1 | Cytotoxicity | 3.63 ± 0.45 | [12] |

| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa | Antiproliferative | 0.32 ± 1.00 | [13] |

| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa | Antiproliferative | 1.80 ± 0.22 | [13] |

Table 2: Enzyme Inhibitory Activity of Pyrrolidinone Derivatives

| Compound | Target Enzyme | Assay | Ki (nM) | Reference |

| Pyrrolidine-benzenesulfonamide 3b | hCA I | Inhibition | 17.61 ± 3.58 | [2] |

| Pyrrolidine-benzenesulfonamide 3b | hCA II | Inhibition | 5.14 ± 0.61 | [2] |

| Pyrrolidine-benzenesulfonamide 6a | Acetylcholinesterase | Inhibition | 22.34 ± 4.53 | [2] |

| Pyrrolidine-benzenesulfonamide 6b | Acetylcholinesterase | Inhibition | 27.21 ± 3.96 | [2] |

| Linagliptin | DPP-4 | Inhibition | ~1 | [8] |

Table 3: Neuroprotective Activity of Pyrrole-Containing Compounds

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| Compound 9 | SH-SY5Y | Neuroprotection | Not specified, but potent | [14] |

| Compound 12 | SH-SY5Y | Neuroprotection | Not specified, but potent | [14] |

| Compound 14 | SH-SY5Y | Neuroprotection | Not specified, but potent | [14] |

IV. Signaling Pathways and Mechanisms of Action

The diverse biological effects of pyrrolidinone-containing drugs are a result of their interaction with various molecular targets and modulation of specific signaling pathways.

Levetiracetam and the SV2A Pathway

Levetiracetam's antiepileptic effect is primarily mediated through its binding to the synaptic vesicle protein 2A (SV2A).[6] This interaction is thought to modulate the function of SV2A in synaptic vesicle exocytosis, although the precise downstream effects are still under investigation.[10][15] It is suggested that levetiracetam may influence the readily releasable pool of synaptic vesicles and the endocytosis process.[10]

Levetiracetam's interaction with SV2A on synaptic vesicles.

Linagliptin and DPP-4 Inhibition

Linagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[8] DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] By inhibiting DPP-4, linagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1]

Mechanism of DPP-4 inhibition by Linagliptin.

Anticancer Pyrrolidinones and the PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[16][17] Several pyrrolidinone-based compounds have been developed to target components of this pathway, acting as PI3K, Akt, or mTOR inhibitors.[10]

Inhibition of the PI3K/Akt/mTOR pathway by pyrrolidinone derivatives.

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyrrolidinone derivatives.

Synthesis of Levetiracetam

This protocol describes a laboratory-scale synthesis of Levetiracetam starting from (S)-2-aminobutyramide hydrochloride.[4][9]

Materials:

-

(S)-2-aminobutyramide hydrochloride

-

4-Chlorobutyryl chloride

-

Potassium carbonate

-

Acetonitrile

-

Potassium hydroxide

-

Methylene chloride

-

Acetone

-

Ethyl acetate

-

Round-bottom flask, condenser, magnetic stirrer, filtration apparatus

Procedure:

-

Condensation: In a round-bottom flask, dissolve (S)-2-aminobutyramide hydrochloride and potassium carbonate in acetonitrile.

-

Cool the mixture in an ice bath and slowly add 4-chlorobutyryl chloride with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

-

Cyclization: Dissolve the crude intermediate in methylene chloride.

-

Add powdered potassium hydroxide and stir the mixture vigorously at room temperature.

-

Monitor the cyclization reaction by TLC.

-

Once complete, filter the reaction mixture and wash the solid with methylene chloride.

-

Combine the organic filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Levetiracetam.

-

Purification: Recrystallize the crude product from a mixture of acetone and ethyl acetate to obtain pure Levetiracetam.[4]

-

Dry the crystals under vacuum.

MTT Assay for Anticancer Activity

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a pyrrolidinone-based compound on cancer cells.[18][19][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrrolidinone test compound

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidinone test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[18]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of acetylcholinesterase (AChE) inhibitory activity of a pyrrolidinone derivative using the colorimetric Ellman's method.[21][22][23][24][25]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Pyrrolidinone test compound (inhibitor)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the pyrrolidinone test compound in an appropriate solvent (e.g., DMSO) and then further dilute in phosphate buffer.

-

-

Assay Setup in a 96-well plate (in triplicate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[22]

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[22]

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[22]

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[22]

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[22]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

-

VI. Conclusion

The pyrrolidinone scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its presence in a wide range of clinically successful drugs highlights its importance in addressing a multitude of therapeutic needs. The ongoing exploration of novel pyrrolidinone derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield new and improved therapies for a variety of diseases. This guide provides a foundational resource for researchers and drug development professionals working with this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 4. scribd.com [scribd.com]

- 5. Novel preparation process of linagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levetiracetam: the first SV2A ligand for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myexperiment.org [myexperiment.org]

- 10. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. atcc.org [atcc.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Structure-Activity Relationship of Pyrrolidinone Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone (also known as 2-oxopyrrolidine) scaffold is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds.[1][2][3] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds and its stereochemical complexity, make it a versatile building block in medicinal chemistry.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolidinone analogs across different therapeutic targets, summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

SAR of Pyrrolidinone Analogs as Anticonvulsants: Targeting SV2A

A prominent class of pyrrolidinone derivatives, exemplified by levetiracetam (Keppra®), exerts its anticonvulsant effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[4][5][6] This interaction modulates neurotransmitter release, thereby reducing neuronal hyperexcitability.[7] The SAR for this class is well-defined, with a strong correlation between SV2A binding affinity and in vivo anticonvulsant potency.[7][8]

Key SAR Insights:

-

The (S)-Configuration: The stereochemistry at the α-position of the acetamide side chain is crucial. The (S)-enantiomer, as seen in levetiracetam, is essential for high-affinity binding to SV2A.[4][9]

-

Side Chain: The α-ethyl group on the acetamide side chain is optimal for potency.[8]

-

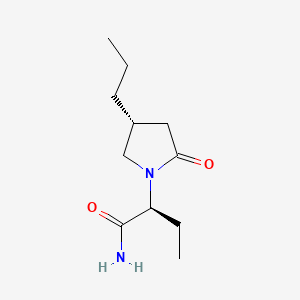

Pyrrolidinone Ring Substitution: While substitutions at positions 3 and 5 of the pyrrolidinone ring generally decrease affinity, modification at the 4-position can be beneficial.[8] Introducing small, hydrophobic groups at the 4-position, particularly in the (R)-configuration, can significantly enhance binding affinity and anticonvulsant potency, as demonstrated by brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide).[4][8]

Quantitative SAR Data: SV2A Binding Affinity and Anticonvulsant Activity

| Compound | 4-Position Substitution (R-configuration) | SV2A Binding Affinity (Kᵢ, nM) | Anticonvulsant Potency (ED₅₀, mg/kg, audiogenic mice) |

| Levetiracetam | -H | ~60 | 17 |

| Brivaracetam | -Propyl | ~3 | 1.6 |

| Seletracetam | -2,2-difluoroethenyl | ~6 (10-fold higher affinity than Levetiracetam) | More potent than Levetiracetam |

Data synthesized from multiple sources for illustrative comparison.[4][7][8]

Signaling Pathway Visualization

The following diagram illustrates the role of SV2A in synaptic vesicle exocytosis and the modulatory effect of levetiracetam.

SAR of Pyrrolidinone Analogs as Anticoagulants: Targeting Factor XIa

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade.[10] Inhibition of FXIa is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional therapies.[11] Pyrrolidinone-based structures have been developed as potent and selective FXIa inhibitors.

Key SAR Insights:

-

P1 Moiety: The P1 pocket of FXIa is deep and hydrophobic. Pyrrolidinone analogs often incorporate an aromatic group, such as a substituted phenyl ring, to occupy this pocket. Electron-withdrawing groups on this ring can enhance potency.

-

P2 and P3 Moieties: Modifications extending from the pyrrolidinone core into the S2 and S3 pockets are critical for achieving high affinity and selectivity. These often involve linking various heterocyclic or acyclic fragments.

-

Selectivity: Achieving selectivity over other serine proteases in the coagulation cascade (e.g., thrombin, Factor Xa) is a primary goal. This is often accomplished by optimizing substituents that exploit unique structural features of the FXIa active site.[10]

Quantitative SAR Data: Factor XIa Inhibition

| Compound ID (Example) | P1 Moiety (R¹) | P2/P3 Moiety (R²) | FXIa IC₅₀ (nM) | Selectivity vs. Thrombin |

| Analog A | 3-chlorophenyl | (pyrrolidin-2-yl)methanol | 25 | >800-fold |

| Analog B | 3,4-dichlorophenyl | (piperidin-3-yl)amine | 8 | >1500-fold |

| Analog C | 3-cyanophenyl | N-methyl-2-aminoacetamide | 12 | >1200-fold |

This table contains representative, fictional data to illustrate SAR principles.

Coagulation Cascade Visualization

This diagram shows the position of Factor XIa in the intrinsic pathway of the coagulation cascade.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable SAR data. Below are methodologies for the key assays discussed.

Protocol 1: SV2A Radioligand Binding Assay

This protocol describes a competitive displacement assay to determine a compound's binding affinity for SV2A.[7][12]

1. Materials:

-

Biological Source: Rodent brain cortex tissue or cell lines expressing recombinant SV2A.[12]

-

Buffers:

-

Homogenization Buffer: 20 mM Tris-HCl, 250 mM sucrose, pH 7.4.

-

Assay Buffer: Standard buffer like PBS or Tris-HCl.

-

-

Radioligand: [³H]ucb 30889, a high-affinity SV2A ligand.[12]

-

Competitors: Test compounds and a known high-concentration unlabeled ligand (e.g., 1 mM levetiracetam) for determining non-specific binding.[12]

-

Equipment: Homogenizer, refrigerated centrifuge, multi-well plates, glass fiber filters, vacuum manifold, scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.[12]

-

Perform differential centrifugation to isolate the crude membrane fraction (pellet).[12]

-

Wash the pellet multiple times by resuspension and centrifugation to remove endogenous components.[7]

-

Determine protein concentration using a standard method (e.g., BCA assay).[12]

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of membrane preparation (e.g., 100 µg protein), a fixed concentration of [³H]ucb 30889 (e.g., 1.8 nM), and varying concentrations of the test compound.[7][12]

-

Include wells for "Total Binding" (membranes + radioligand) and "Non-Specific Binding" (membranes + radioligand + high concentration of unlabeled ligand).[12]

-

Incubate the plate (e.g., 60-120 minutes at 4°C) to reach equilibrium.[12]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.[7]

-

Wash filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: Factor XIa Chromogenic Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of FXIa using a synthetic substrate that releases a colored product.[10][11]

1. Materials:

-

Enzyme: Purified human Factor XIa.[10]

-

Substrate: A specific chromogenic substrate for FXIa (e.g., S-2366).

-

Buffer: Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4).[13]

-

Test Compound: Serial dilutions of the pyrrolidinone inhibitor in a suitable solvent (e.g., DMSO).

-

Equipment: 96-well microplate reader capable of kinetic measurements (absorbance at 405 nm).

2. Procedure:

-

Add assay buffer, test compound dilutions, and a fixed concentration of human FXIa (e.g., ~1 nM) to the wells of a microplate.[10]

-

Include control wells (enzyme without inhibitor) and blank wells (no enzyme).

-

Incubate the plate at 37°C for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10][11]

-

Initiate the reaction by adding the chromogenic substrate to all wells.[10]

-

Immediately measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C.[10]

3. Data Analysis:

-

Determine the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each concentration relative to the uninhibited control.

-

Plot percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Visualization

The following flowchart details the key steps in the FXIa Chromogenic Inhibition Assay.

This guide provides a foundational understanding of the SAR of pyrrolidinone analogs for two distinct and important drug targets. The principles of stereochemistry, substituent effects, and target-specific interactions are paramount in guiding the design of new, more potent, and selective therapeutic agents based on this versatile chemical scaffold.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Enduring Significance of Pyrrolidine Derivatives in Medicinal Chemistry.

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of modern drug discovery. Its unique stereochemical and physicochemical properties have rendered it a ubiquitous structural motif in a multitude of FDA-approved drugs and clinical candidates. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical feature for enhancing binding affinity and selectivity to biological targets.[1] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules.[2] This versatility has led to the successful development of pyrrolidine-containing drugs across a wide spectrum of therapeutic areas, including antiviral, anticancer, antidiabetic, and central nervous system disorders.[3][4] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of pyrrolidine derivatives, with a focus on recent advancements in the field.

Key Synthetic Strategies for Pyrrolidine Derivatives

The construction and functionalization of the pyrrolidine ring are pivotal in the development of novel therapeutics. Medicinal chemists employ a variety of synthetic strategies to access structurally diverse pyrrolidine derivatives, often with high stereocontrol.[5]

Two of the most powerful and widely utilized methods are the functionalization of readily available chiral precursors, such as L-proline, and the [3+2] dipolar cycloaddition reaction.

Synthesis from L-Proline and its Derivatives

L-proline, a naturally occurring amino acid, serves as an inexpensive and versatile chiral building block for the synthesis of a wide array of pyrrolidine-containing drugs.[5] The inherent stereochemistry of L-proline can be effectively transferred to the final drug molecule, which is often crucial for its pharmacological activity. A prominent example is the synthesis of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1]

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a powerful and convergent method for the construction of the pyrrolidine ring with high regio- and stereoselectivity.[6] This reaction typically involves the in situ generation of an azomethine ylide from an amino acid (such as proline or sarcosine) and an aldehyde or ketone (like isatin), which then reacts with a dipolarophile (an alkene or alkyne) to form the five-membered ring. This methodology is particularly valuable for the synthesis of complex spirocyclic systems, such as spirooxindole-pyrrolidines, which are known for their potent anticancer activities.

Therapeutic Applications of Pyrrolidine Derivatives

The structural versatility of the pyrrolidine scaffold has been exploited to develop drugs for a wide range of diseases. The following sections highlight some of the key therapeutic areas where pyrrolidine derivatives have made a significant impact.

Antidiabetic Agents: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several pyrrolidine-based DPP-4 inhibitors, known as "gliptins," have been successfully developed for the treatment of type 2 diabetes. Vildagliptin is a prominent example, featuring a cyanopyrrolidine moiety that reversibly binds to the catalytic site of DPP-4.

| Compound | Target | IC50 | Reference |

| Vildagliptin | DPP-4 | 19 nM | [7] |

| Sitagliptin (for comparison) | DPP-4 | 15.97 µM (in live cells) | [8] |

| (S)-1-(2-((1-adamantyl)amino)acetyl)pyrrolidine-2-carbonitrile | DPP-4 | Data not specified | [1] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A typical in vitro assay to determine the inhibitory activity of a compound against DPP-4 involves the use of a fluorogenic substrate, such as Gly-Pro-AMC. The cleavage of this substrate by DPP-4 releases the fluorescent aminomethylcoumarin (AMC) group, which can be quantified using a fluorescence plate reader.

-

Reagent Preparation:

-

Prepare a 10X DPP-4 Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, containing 1 M NaCl, and 10 mM EDTA). Dilute to 1X with HPLC-grade water before use.

-

Reconstitute the DPP-4 enzyme in the 1X Assay Buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the test pyrrolidine derivative and a positive control inhibitor (e.g., Vildagliptin) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add 30 µL of 1X Assay Buffer, 10 µL of the diluted DPP-4 enzyme solution, and 10 µL of the test compound (at various concentrations) or positive control to the appropriate wells.

-

For the enzyme control (uninhibited) wells, add 10 µL of the solvent instead of the test compound.

-

Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of enzyme control well)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Anticonvulsant Agents

The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore for anticonvulsant activity. Ethosuximide, a prominent antiepileptic drug, features this core structure. Recent research has focused on the synthesis of hybrid molecules incorporating the pyrrolidine-2,5-dione ring with other pharmacophoric fragments to enhance efficacy and broaden the spectrum of activity.

| Compound | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | Reference |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 62.14 | 75.59 | [9] |

| Valproic Acid (VPA) (for comparison) | 252.7 | 130.6 | [9] |

| Ethosuximide (ETX) (for comparison) | - | 221.7 | [9] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animals: Adult male mice or rats are typically used.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

-

MES Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock is delivered through corneal or ear-clip electrodes. The stimulus parameters are typically a high-frequency alternating current (e.g., 50-60 Hz) of sufficient intensity (e.g., 50 mA for mice) and duration (e.g., 0.2 seconds) to induce a maximal seizure in control animals.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Anticancer Agents

The pyrrolidine scaffold is present in numerous natural and synthetic compounds with significant anticancer activity. Spirooxindole-pyrrolidine derivatives, in particular, have emerged as a promising class of anticancer agents. These compounds are often synthesized via 1,3-dipolar cycloaddition reactions and have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Spiro[indoline-3,3′-pyrrolidine] 4d | AChE inhibition | 69.07 ± 10.99 | [10] |

| Compound 5f (a spirooxindole derivative) | A549 (lung cancer) | 1.2 | [11] |

| Cisplatin (for comparison) | A549 (lung cancer) | Data not specified | [11] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cells (e.g., A549 lung cancer cells) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test pyrrolidine derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

α-Glucosidase Inhibitors

Polyhydroxylated pyrrolidines, also known as azasugars, are potent inhibitors of glycosidases due to their structural resemblance to the transition state of the enzymatic glycoside cleavage. By inhibiting α-glucosidase in the small intestine, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia, making them attractive therapeutic targets for type 2 diabetes and other metabolic disorders.

| Compound | Target | IC50 (µg/mL) | Reference |

| 4-methoxy analogue 3g | α-glucosidase | 18.04 | [12] |

| Acarbose (for comparison) | α-glucosidase | - | |

| Compound 21 (a pyrrolidine-based pyrazoline) | α-glucosidase | 52.79 ± 6.00 µM |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 1 U/mL.

-

Dissolve pNPG in the phosphate buffer to a concentration of 1 M.

-

Prepare various concentrations of the test compound and a positive control (e.g., acarbose) in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the α-glucosidase solution to each well.

-

Add the test compound at different concentrations to the test wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Add 125 µL of the phosphate buffer to each well.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.

-

Incubate the plate at 37°C for another 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 N Na2CO3.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design and development of new therapeutic agents. Its unique structural and electronic properties provide a robust framework for creating molecules with high affinity and selectivity for a diverse range of biological targets. The synthetic methodologies for accessing functionalized pyrrolidines are well-established and continue to evolve, enabling the exploration of novel chemical space.

Future research in this area will likely focus on the development of more complex and diverse pyrrolidine-based libraries, including spirocyclic and fused systems, to address challenging drug targets. Furthermore, the integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation pyrrolidine-containing drugs with improved efficacy and safety profiles. The enduring presence of the pyrrolidine motif in clinically successful drugs is a testament to its profound importance in medicinal chemistry, and it is certain to remain a cornerstone of drug discovery for the foreseeable future.

References

- 1. nbinno.com [nbinno.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Physicochemical Properties in the Development of Substituted Pyrrolidinone-Based Therapeutics: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Substituted Pyrrolidinones.

The pyrrolidinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant drugs. Its prevalence is due to its favorable pharmacological profile and its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties. This technical guide provides an in-depth analysis of these properties, offering a valuable resource for professionals engaged in the discovery and development of novel pyrrolidinone-based therapeutics.

Introduction to Pyrrolidinones in Drug Discovery

The 2-pyrrolidinone ring is a five-membered lactam that serves as a versatile template for the design of bioactive molecules. Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticonvulsant, nootropic, and anti-inflammatory effects. The physicochemical characteristics of these compounds, such as lipophilicity, solubility, and acid-base properties, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion (ADME), and ultimately, their therapeutic efficacy and safety.

Key Physicochemical Properties and Their Impact

A thorough understanding and optimization of the physicochemical properties of substituted pyrrolidinones are paramount for successful drug development. The following sections delve into the most critical parameters.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), governs the ability of a molecule to permeate biological membranes. For pyrrolidinone-based drugs, achieving an optimal lipophilicity is crucial for oral absorption and blood-brain barrier penetration.

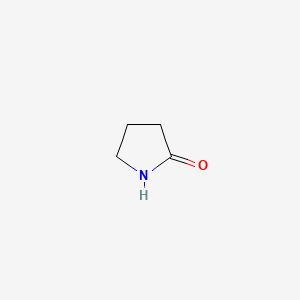

| Compound | Structure | LogP | LogD (pH 7.4) |

| 2-Pyrrolidinone |  | -0.8[1] | -0.8 |

| Levetiracetam |  | -0.6[2] | -0.64[3] |

| Brivaracetam |  | 1.75 (Calculated) | Not Available |

Table 1: Lipophilicity of 2-Pyrrolidinone and Clinically Used Derivatives.

Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and hinder the development of intravenous formulations. The pyrrolidinone ring itself is polar and contributes to water solubility.

| Compound | Aqueous Solubility |

| 2-Pyrrolidinone | Miscible[4] |

| Levetiracetam | 1040 g/L[3][5] |

| Brivaracetam | Very soluble in water[6] |

Table 2: Aqueous Solubility of 2-Pyrrolidinone and its Derivatives.

Ionization Constant (pKa)

The ionization state of a molecule at physiological pH influences its solubility, permeability, and interaction with biological targets. The lactam nitrogen of the pyrrolidinone ring is generally considered neutral, but substituents can introduce ionizable groups.

| Compound | pKa |

| Pyrrolidine (parent amine) | 11.27 (of conjugate acid)[7] |

| Levetiracetam | Not specified, but considered a neutral compound. |

| Brivaracetam | Not specified, but considered a neutral compound. |

Table 3: pKa Values of Pyrrolidine and Remarks on Pyrrolidinone Derivatives.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). Standardized experimental protocols are crucial for data consistency and comparability.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method remains the gold standard for LogP and LogD determination.

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (typically 7.4 for LogD) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.

-

Compound Addition: A known amount of the test compound is dissolved in the aqueous phase.

-

Partitioning: An equal volume of the saturated n-octanol is added to the aqueous solution in a flask.

-

Equilibration: The flask is shaken for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and n-octanol phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a buffer solution in a vial.

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

Determination of pKa by Potentiometric Titration

Protocol:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining key physicochemical parameters.

Conclusion

The physicochemical properties of substituted pyrrolidinones are fundamental to their behavior as drug candidates. A systematic approach to the characterization of these properties, employing standardized experimental protocols, is essential for guiding medicinal chemistry efforts and for the successful development of novel therapeutics. This guide provides a foundational understanding and practical workflows to aid researchers in this critical aspect of drug discovery. The interplay between chemical structure and physicochemical properties is complex, and further research into quantitative structure-property relationships will undoubtedly accelerate the discovery of the next generation of pyrrolidinone-based medicines.

References

- 1. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 6. s3.pgkb.org [s3.pgkb.org]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

The Nootropic Frontier: A Technical Guide to 4-(Aminomethyl)pyrrolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for cognitive enhancement has led to the extensive investigation of nootropic agents. Among these, derivatives of 4-(aminomethyl)pyrrolidin-2-one, a class of compounds structurally related to the archetypal nootropic piracetam, have emerged as promising candidates for improving learning, memory, and overall cognitive function. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their synthesis, preclinical efficacy, and multifaceted mechanisms of action. Quantitative data from key behavioral and receptor-binding assays are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, this guide visualizes the complex signaling pathways implicated in the nootropic effects of these derivatives, offering a comprehensive resource for professionals in the field of neuropharmacology and drug development.

Introduction

The pyrrolidin-2-one scaffold is a cornerstone in the development of nootropic drugs, with piracetam being the first compound to be described as such. Subsequent research has led to the synthesis and evaluation of numerous derivatives, including the this compound series. A key example from this series is nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), which has demonstrated significant potential in preclinical models of cognitive impairment.[1][2] This guide will delve into the synthesis, quantitative nootropic activity, and mechanistic underpinnings of nebracetam and its analogs, providing a technical framework for their continued investigation.

Synthesis of this compound Derivatives

The synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one and its analogs can be achieved through various synthetic routes. One common approach involves a multi-step synthesis starting from readily available precursors.

A representative synthesis of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs can be carried out in four stages:

-

Stage 1: Synthesis of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid. This is achieved by the reaction of itaconic acid with substituted benzylamines in toluene, with the removal of water using a Dean-Stark apparatus.[1]

-

Stage 2: Esterification. The resulting carboxylic acid is then esterified, for example, by reaction with ethanol in the presence of an acid catalyst.

-

Stage 3: Amidation. The ester is converted to the corresponding amide by reaction with ammonia.

-

Stage 4: Reduction. Finally, the amide is reduced to the desired 4-(aminomethyl) derivative.

An alternative, more efficient synthesis has also been proposed to increase the yield of the target compounds.[1]

Quantitative Nootropic Activity

The nootropic potential of this compound derivatives is typically assessed using a battery of behavioral tests in animal models of learning and memory. The passive avoidance task is a widely used paradigm to evaluate the effects of these compounds on memory consolidation.

Table 1: Hypothetical Nootropic Activity of this compound Derivatives in the Passive Avoidance Test

| Compound | Substituent (R) | Dose (mg/kg, p.o.) | Step-Through Latency (seconds, mean ± SEM) |

| Vehicle Control | - | - | 120 ± 15 |

| Scopolamine Control | - | 0.5 | 35 ± 8 |

| Nebracetam | H | 10 | 185 ± 20 |

| Derivative 8a | 2-Cl | 10 | 170 ± 18** |

| Derivative 8b | 3-Cl | 10 | 165 ± 17** |